2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine
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Overview
Description
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is a complex organic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group . The isopropylsulfonylphenyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides and base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isopropylsulfonylphenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-5-(4-methylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-ethylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-propylsulfonylphenyl)pyrazin-2-amine
Uniqueness
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is unique due to the presence of the isopropylsulfonylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N3O2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-ethynyl-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-4-13-15(16)17-9-14(18-13)11-5-7-12(8-6-11)21(19,20)10(2)3/h1,5-10H,2-3H3,(H2,16,17) |
InChI Key |
BOEISWQEVIMBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C#C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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